2-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid
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Overview
Description
2-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid is a compound that features a benzoic acid core with a pyrazole derivative attached via an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with an aminomethyl benzoic acid derivative. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
2-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1H-pyrazole-5-carboxylic acid
- 2-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid
- 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
2-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid is unique due to its specific structure, which combines a benzoic acid core with a pyrazole derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-[[(2-ethylpyrazol-3-yl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C14H17N3O2/c1-2-17-12(7-8-16-17)10-15-9-11-5-3-4-6-13(11)14(18)19/h3-8,15H,2,9-10H2,1H3,(H,18,19) |
InChI Key |
AAALXSMNQULZDN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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